Metam-sodium

Overview

Description

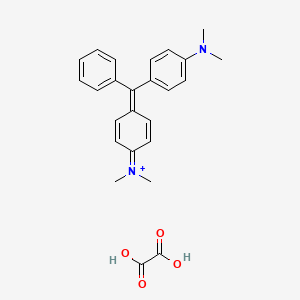

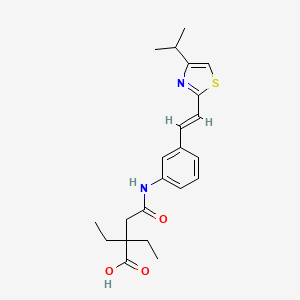

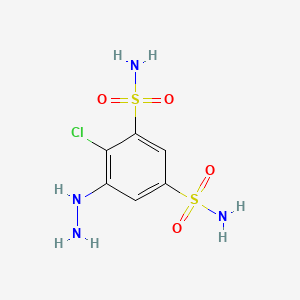

Metam-sodium, also known as sodium methylcarbamodithioate, is an organosulfur compound with the chemical formula CH₃NHCS₂Na. It is a sodium salt of a dithiocarbamate and is commonly encountered as an aqueous solution. This compound is widely used as a soil fumigant, pesticide, herbicide, and fungicide. It is one of the most extensively used pesticides in the United States, with significant applications in agriculture to control soil-borne pests and diseases .

Mechanism of Action

Target of Action

Metam-sodium, also known as Metham sodium, is primarily used as a soil fumigant, pesticide, herbicide, and fungicide . It targets a wide range of organisms including nematodes, soil-borne diseases, soil-borne insects, weeds, and germinating weed seeds and tubers . The mechanism of action associated with the pesticidal activity of the dithiocarbamates, the group to which this compound belongs, is the inhibition of metal-dependent and sulfhydryl enzyme systems in fungi, bacteria, plants, and insects, as well as mammals .

Mode of Action

This compound is a propesticide, which means it needs to decompose to generate the active pesticidal component, methyl isothiocyanate (MITC) . This decomposition occurs when this compound is exposed to the environment . MITC is highly volatile and fungitoxic , and it is this compound that interacts with the targets to exert the pesticidal effects.

Biochemical Pathways

The inhibition of metal-dependent and sulfhydryl enzyme systems suggests that multiple biochemical pathways could be affected, leading to the death or suppression of the target organisms .

Pharmacokinetics

The metabolic fate of this compound and its chief degradate, MITC, were assessed in an oral exposure study in rats. It was found that 83-86% of the this compound and 88-96% of the MITC was absorbed within 24 hours. In that time period, urinary excretion accounted for 33-54% of the Metam dose .

Result of Action

The primary result of this compound’s action is the control or suppression of a wide range of pests, including nematodes, soil-borne diseases, soil-borne insects, weeds, and germinating weed seeds and tubers . This leads to healthier crops and higher yields. This compound and its breakdown products also have a variety of molecular and cellular actions that could potentially explain health effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, soil temperature at the time of injection can affect the efficacy of this compound . Furthermore, environmental concerns regarding volatilization losses have led to restrictions on the use of this compound, prompting changes in application methods .

Biochemical Analysis

Biochemical Properties

Metam-sodium plays a significant role in biochemical reactions. Upon decomposition, it produces methyl isothiocyanate (MITC) and other sulfur compounds . MITC is the active compound that interacts with various enzymes, proteins, and other biomolecules.

Cellular Effects

This compound and its decomposition products have profound effects on various types of cells and cellular processes. For instance, it has been observed to have an inhibitory effect on microbial growth

Molecular Mechanism

The molecular mechanism of this compound involves its decomposition to MITC and other sulfur compounds upon exposure to the environment The active compound, MITC, exerts its effects at the molecular level

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound decomposes to MITC and other sulfur compounds upon exposure to the environment

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies detailing these effects are limited, it is known that this compound and its decomposition products can have toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in certain metabolic pathways. Upon decomposition, it produces MITC and other sulfur compounds

Transport and Distribution

Given its use as a soil fumigant and its decomposition into MITC and other sulfur compounds, it is likely that it interacts with certain transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: Metam-sodium is synthesized by combining methylamine, carbon disulfide, and sodium hydroxide. The reaction proceeds as follows: [ \text{CH}_3\text{NH}_2 + \text{CS}_2 + \text{NaOH} \rightarrow \text{CH}_3\text{NHCS}_2\text{Na} + \text{H}_2\text{O} ] Alternatively, it can be produced from the reaction of methyl isothiocyanate and sodium thiolate .

Industrial Production Methods: In industrial settings, this compound is typically produced in large-scale reactors where the reactants are combined under controlled conditions to ensure high yield and purity. The resulting product is then formulated into an aqueous solution for ease of application in agricultural practices .

Chemical Reactions Analysis

Types of Reactions: Metam-sodium undergoes several types of chemical reactions, including hydrolysis, oxidation, and decomposition.

Common Reagents and Conditions:

Hydrolysis: Under acidic conditions, this compound hydrolyzes to produce methylamine and carbon disulfide.

Oxidation: In dilute alkaline solutions, this compound undergoes oxidation to form elemental sulfur and methyl isothiocyanate.

Decomposition: Upon exposure to the environment, this compound decomposes to methyl isothiocyanate and other sulfur compounds.

Major Products Formed:

- Methylamine (CH₃NH₂)

- Carbon disulfide (CS₂)

- Methyl isothiocyanate (MITC)

- Elemental sulfur (S)

Scientific Research Applications

Metam-sodium has a wide range of applications in scientific research and industry:

Environmental Science: Research on the legacy effects of this compound fumigation on soil microbial communities has shown its impact on soil health and microbial diversity.

Industrial Applications: this compound is used in the sugarcane industry to inhibit the growth of microorganisms during juice extraction.

Medical Research: Studies have explored its potential use in controlling microbial contamination in various settings.

Comparison with Similar Compounds

Metam-sodium belongs to the class of dithiocarbamates, which includes several other compounds with similar pesticidal properties:

Zineb: A related dithiocarbamate salt used as a fungicide.

Maneb: Another dithiocarbamate fungicide with similar applications.

Thiram: A tetramethylthiuram disulfide used as a fungicide and animal repellent

Uniqueness of this compound: this compound is unique due to its broad-spectrum activity and rapid decomposition to methyl isothiocyanate, which makes it highly effective as a soil fumigant. Its versatility in controlling a wide range of soil-borne pests and diseases sets it apart from other similar compounds .

Properties

CAS No. |

137-42-8 |

|---|---|

Molecular Formula |

C2H5NNaS2 |

Molecular Weight |

130.19 g/mol |

IUPAC Name |

sodium;N-methylcarbamodithioate |

InChI |

InChI=1S/C2H5NS2.Na/c1-3-2(4)5;/h1H3,(H2,3,4,5); |

InChI Key |

CJDORTNLPIVZKI-UHFFFAOYSA-N |

SMILES |

CNC(=S)[S-].[Na+] |

Isomeric SMILES |

CN=C(S)[S-].[Na+] |

Canonical SMILES |

CNC(=S)S.[Na] |

Appearance |

Solid powder |

Color/Form |

White crystals White crystalline solid |

melting_point |

Decomposes without melting |

Key on ui other cas no. |

137-42-8 6734-80-1 |

physical_description |

Metam sodium (compounds, weed, killing, liquid) appears as a yellow to light yellow-green solution with an odor of amine and sulfur that varies in intensity. |

Pictograms |

Corrosive; Irritant; Environmental Hazard |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

144-54-7 (Parent) |

shelf_life |

Stable with only slight decomp on storage for several yr in glass containers as 32.7% solution in alkaline water; pure solid decomposes in several weeks. Concentrated aqueous soln are stable /Metham Sodium Dihydrate/ Metam-sodium is stable in its dry, crystalline state, and in concentrated aqueous solution. ...Metam-sodium is very stable at a pH greater than 8.8, but at pH 7 and below it readily hydrolyzes. In soil or when diluted with water, metam-sodium is converted to methyl isothiocyanate (MITC). Other degradates of metam-sodium include carbon disulfide (CS2) and hydrogen sulfide (H2S). |

solubility |

5.59 M Moderately soluble in alcohol; stable in concentrated aqueous solution but decomposes in dilute aqueous solutions In acetone, ethanol, kerosene, xylene < 5 g/L. Practically insoluble in most other organic solvents. In water, 7.22X10+5 mg/L at 20 °C |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

carbathione iron methyldithiocarbamate magnesium (2:1) methyldithiocarbamate metam sodium metham sodium methyldithiocarbamate methyldithiocarbamate, ammonium salt methyldithiocarbamic acid sodium salt monopotassium methyldithiocarbamate monosodium methyldithiocarbamate dihydrate Nematin sodium methyldithiocarbamate Vapam |

vapor_pressure |

Non-volatile |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of metham sodium?

A1: Metham sodium rapidly decomposes in soil to form methyl isothiocyanate (MITC), a volatile and highly toxic compound. [, , , , , ] MITC is the primary active agent responsible for metham sodium's biocidal activity. [, ]

Q2: How does methyl isothiocyanate (MITC) exert its biocidal effects?

A2: MITC is a potent alkylating agent that disrupts cellular processes by reacting with various biomolecules, including proteins, nucleic acids, and enzymes, ultimately leading to the death of target organisms.

Q3: Against which soilborne pests and diseases is metham sodium effective?

A3: Research demonstrates metham sodium's effectiveness against a broad spectrum of soilborne pests, including nematodes (Meloidogyne spp., Pratylenchus penetrans), fungi (Fusarium oxysporum, Pythium spp., Rhizoctonia solani, Sclerotium rolfsii, Verticillium dahliae), weeds (Palmer amaranth, large crabgrass, yellow nutsedge), and other soilborne diseases in various crops. [, , , , , , , , , , , , , ]

Q4: How does the application method of metham sodium influence its efficacy?

A4: The efficacy of metham sodium is influenced by the application method and environmental factors. For instance, chisel-injected applications tend to provide better control of root-knot nematodes compared to drip applications. [] Tarping after application helps maintain higher concentrations of MITC in the soil, leading to increased efficacy. [, , ]

Q5: Are there variations in the sensitivity of different organisms to metham sodium?

A5: Yes, research suggests varying levels of sensitivity to metham sodium and MITC among different species and even isolates within the same species. [, ] For instance, some Calonectria species exhibited greater sensitivity to dazomet and metam-sodium compared to others. []

Q6: What are some alternatives to metham sodium for soil fumigation?

A6: Researchers are actively exploring alternatives to metham sodium due to environmental and health concerns. Some potential alternatives include:

- Other fumigants: Chloropicrin, 1,3-dichloropropene, iodomethane (pending registration), and dazomet have been investigated as alternatives, often in combination with other chemicals. [, , , , , , ]

- Biofumigants: Incorporating Brassica species, like Indian mustard (Brassica juncea) and canola (Brassica napus), into the soil has shown potential for suppressing soilborne pests. [, , , ]

- Soil solarization: This non-chemical method involves covering the soil with transparent plastic to trap solar heat, which can be effective against some pests. []

Q7: How effective are these alternatives compared to metham sodium?

A7: While some alternatives show promise, they often lack the consistent broad-spectrum control offered by metham sodium. [, ] For instance, 1,3-dichloropropene plus chloropicrin provided good nematode and fungi control in most studies but exhibited inconsistent performance. [] Biofumigants and solarization generally demonstrate lower efficacy compared to chemical fumigants. [, , ]

Q8: What are the primary safety concerns associated with metham sodium?

A8: Metham sodium and its breakdown product MITC are highly toxic and can pose significant health risks to humans. [, , , ] Exposure can cause eye and respiratory irritation, headaches, nausea, and in severe cases, even death. [, , ] Drift following application is a major cause of non-occupational exposures. []

Q9: How does the application method influence the environmental impact of metham sodium?

A9: Application methods significantly impact the environmental fate of metham sodium. Shallow injection followed by rototillage resulted in higher cumulative emissions of MITC (17-34%) compared to deeper injection (up to a few percent). []

Q10: What strategies can mitigate the negative impacts of metham sodium?

A10: Mitigation strategies include:

- Optimizing application methods: Deep injection and immediate tarp covering can reduce MITC emissions. [, , ]

- Monitoring air quality: Monitoring air concentrations of MITC during and after application can help assess exposure risks and guide mitigation efforts. [, ]

Q11: What is the molecular formula and weight of metham sodium?

A11: Metham sodium has a molecular formula of C2H4NS2Na and a molecular weight of 129.18 g/mol.

Q12: Is there information on the spectroscopic data for metham sodium?

A12: The provided research papers primarily focus on the practical applications and impact of metham sodium. Detailed spectroscopic data is not included in these studies.

Q13: What is known about the stability and formulation of metham sodium?

A13: Metham sodium degrades rapidly in soil, breaking down into MITC and other byproducts. [, , ] It is typically formulated as a liquid solution for application. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(4,5-dihydro-1H-imidazol-2-yl)-2-[4-[6-(4,5-dihydro-1H-imidazol-2-yl)-1H-indol-2-yl]phenyl]-1H-indole](/img/structure/B1676253.png)

![(2E)-N-hydroxy-3-[1-methyl-4-(phenylacetyl)-1H-pyrrol-2-yl]prop-2-enamide](/img/new.no-structure.jpg)

![Methyl 2-chloro-5-[2-chloro-4-(trifluoromethyl)phenoxy]benzoate](/img/structure/B1676258.png)

![1-[4-(1H-imidazol-1-yl)benzoyl]-N-methyl-cyclobutanecarbothioamide](/img/structure/B1676261.png)